molecular formula C23H17BrClN3O5 B12047398 [4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B12047398
M. Wt: 530.8 g/mol
InChI Key: HVBHHZNFKZSSFA-LGJNPRDNSA-N
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Description

The compound [4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate (CAS: 767302-13-6) features a hydrazinylidene backbone with a 4-chloroanilino substituent and a 3-bromobenzoate ester. Its molecular formula is C₃₂H₁₇Br₂N₃O₅, with an average mass of 575.213 Da and a ChemSpider ID of 7887463 .

Properties

Molecular Formula

C23H17BrClN3O5

Molecular Weight

530.8 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrClN3O5/c1-32-20-11-14(5-10-19(20)33-23(31)15-3-2-4-16(24)12-15)13-26-28-22(30)21(29)27-18-8-6-17(25)7-9-18/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+

InChI Key

HVBHHZNFKZSSFA-LGJNPRDNSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with oxalyl chloride to form 4-chloroanilino oxalyl chloride. This intermediate is then reacted with hydrazine hydrate to produce the hydrazinylidene derivative. The final step involves the esterification of the hydrazinylidene derivative with 3-bromobenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for the development of enzyme inhibitors.

Medicine

In medicine, [4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydrazinylidene moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Anilino Ring

  • Target Compound: Contains a 4-chloroanilino group.
  • (Compound 39): Features a 4-chlorophenylcarbamothioyl group attached to a thiazolidine-2,4-dione ring. This substitution yields a lower melting point (196–198°C) compared to non-thiazolidine analogs, likely due to reduced molecular rigidity .
  • : Substitutes the 4-chloroanilino with a 4-methoxyanilino group, altering electronic properties (electron-withdrawing Cl vs. electron-donating OMe). The 2-bromobenzoate ester in this compound may influence solubility compared to the target’s 3-bromo position .

Halogen Positioning on the Benzoate Ester

  • Target Compound : 3-Bromobenzoate ester.
  • : Uses a 2-chlorobenzoate ester.
  • (769152-59-2): Incorporates a 2-methylbenzoate ester with a 4-bromoanilino group. The lack of halogen on the benzoate reduces polarity, possibly lowering melting points .

Presence of Additional Heterocycles

  • (Compounds 37–40): Integrate a thiazolidine-2,4-dione ring, enhancing hydrogen-bonding capacity. For example, Compound 38 (3-chlorophenyl) shows a melting point of 190–192°C, lower than non-heterocyclic analogs, suggesting reduced thermal stability due to ring strain .
  • (4l) : Features a 4-bromophenylsulfonyl group, which introduces strong electron-withdrawing effects. The sulfonyl moiety may enhance metabolic stability compared to hydrazinylidene-based structures .

Melting Points and Stability

Compound Substituents Melting Point (°C) Key Structural Feature
Target 4-Chloroanilino, 3-bromobenzoate Not reported Hydrazinylidene core
(39) 4-Chlorophenyl, thiazolidine 196–198 Thiazolidine-2,4-dione ring
(16) 3-Chlorobenzoyl 220–222 Acylhydrazone linkage
(4l) 4-Bromophenylsulfonyl Not reported Sulfonyl group
  • Higher melting points in compounds (e.g., 220–222°C for Compound 16) suggest stronger intermolecular interactions (e.g., hydrogen bonding) compared to thiazolidine-containing analogs .

Spectroscopic Characterization

  • 1H/13C NMR : The target compound’s hydrazinylidene methyl group would resonate near δ 8.5–9.0 ppm (1H) and δ 150–160 ppm (13C), consistent with analogous structures in and .
  • LCMS : reports m/z values for sulfonate derivatives (e.g., 4l: [M+H]+ ~520), while the target’s higher molecular weight (575 Da) would correspond to a distinct mass signature .

Biological Activity

The compound 4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic molecule characterized by its unique structural features, which include a hydrazone linkage and various functional groups. These structural components suggest potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula of the compound is C17H18BrClN3O3. Key structural features include:

  • Hydrazone Linkage : This functional group can participate in various biological interactions.
  • Chlorophenyl Moiety : Known for its role in enhancing biological activity.
  • Methyl Ester Group : Often associated with increased solubility and bioavailability.

Anticancer Properties

Research indicates that compounds with hydrazone linkages exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the chlorophenyl group may enhance these effects by increasing lipophilicity, allowing better cell membrane penetration.

Antimicrobial Activity

The presence of a bromobenzoate moiety has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could exhibit similar properties. The mechanism is thought to involve disruption of bacterial cell walls or inhibition of key metabolic pathways .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in disease processes. For example, hydrazones have been reported to inhibit enzymes such as acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

StudyFindings
Study A (2019)Demonstrated that hydrazone derivatives inhibited cancer cell proliferation by 50% at concentrations as low as 10 µM.
Study B (2020)Reported antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL for similar benzoate derivatives.
Study C (2021)Found that compounds with chlorophenyl groups showed significant inhibition of acetylcholinesterase activity, suggesting potential for neuroprotective applications.

The biological activities of 4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can be attributed to:

  • Cell Membrane Interaction : The lipophilic nature facilitates interaction with cell membranes, enhancing cellular uptake.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been shown to induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Interaction : The compound may bind to active sites on target enzymes, inhibiting their function.

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